Lead pyrophosphate

Semiconductor Electronic structure Scintillator

Lead pyrophosphate (Pb₂P₂O₇, CAS 13453-66-2) is an inorganic lead(II) salt of pyrophosphoric acid that crystallizes as colorless or white crystals with a density of 5.8–6.3 g/cm³ and is practically insoluble in water. It serves as a critical precursor for lead-phosphate glasses, a high-temperature flux for single-crystal growth, a component in P-doped PbO₂ electrocatalytic electrodes, and a model compound for nuclear waste immobilization matrices.

Molecular Formula O7P2Pb2
Molecular Weight 588 g/mol
CAS No. 13453-66-2
Cat. No. B084863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead pyrophosphate
CAS13453-66-2
Molecular FormulaO7P2Pb2
Molecular Weight588 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Pb+2].[Pb+2]
InChIInChI=1S/H4O7P2.2Pb/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
InChIKeyCDZXKKXSZAMHFU-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead Pyrophosphate (CAS 13453-66-2): Procurement-Relevant Baseline for Research and Industrial Specification


Lead pyrophosphate (Pb₂P₂O₇, CAS 13453-66-2) is an inorganic lead(II) salt of pyrophosphoric acid that crystallizes as colorless or white crystals with a density of 5.8–6.3 g/cm³ and is practically insoluble in water [1]. It serves as a critical precursor for lead-phosphate glasses, a high-temperature flux for single-crystal growth, a component in P-doped PbO₂ electrocatalytic electrodes, and a model compound for nuclear waste immobilization matrices [2]. Its pyrophosphate anion (P₂O₇⁴⁻) confers distinct structural and electronic properties compared to orthophosphate and metaphosphate analogs, making direct substitution non-trivial.

Inorganic material synthesis: Lead-phosphate glass, high-temperature flux, and P-doped electrode precursor
Pyrophosphate specificity: Distinct anion condensation state compared to orthophosphate and metaphosphate analogs
Nuclear wasteform research: Model compound for phosphate-based immobilization matrices

Why Lead Pyrophosphate Cannot Be Replaced by Generic Lead Phosphates in Specification-Driven Procurement


Lead pyrophosphate (Pb₂P₂O₇) differs fundamentally from lead orthophosphate (Pb₃(PO₄)₂) and lead metaphosphate (Pb(PO₃)₂) in anion condensation state, crystal structure, and electronic behavior. Density functional theory calculations and X-ray diffraction analyses reveal that Pb₂P₂O₇ is an n-type semiconductor, whereas the orthophosphate analog PbAl₃P₂O₁₄H₆ is p-type, and the tetraphosphate Pb₂P₄O₁₂ is intrinsic [1]. In oxyfluoride glass-ceramic systems, Pb₃(PO₄)₂ nucleates only on surfaces, while Pb₂P₂O₇ crystallizes dominantly from the bulk, directly affecting microstructure control [2]. These differences in electronic carrier type, crystallization mechanism, and glass-network topology mean that substituting one lead phosphate for another without experimental validation risks altered optical, thermal, and electrical performance in the final device or material.

Target
Pb₂P₂O₇: n-type semiconductor; bulk crystallization in glass-ceramics; distinct pyrophosphate network topology
Substitute Risk
Pb₃(PO₄)₂ / Pb(PO₃)₂: carrier type inversion (p-type or intrinsic); surface-only nucleation; altered optical and thermal performance
Target
Reversible phase transformation at 670°C provides a defined thermal marker for process control
Substitute Risk
Pb(PO₃)₂-based glasses: continuous glass transition without discrete high-temperature polymorphic switch
Target
Ionic conductivity activation barrier ~0.66 eV; temperature-stable dielectric behavior context
Substitute Risk
Pb₃(PO₄)₂: ~0.24 eV activation enthalpy; quasi-two-dimensional proton conduction pathway may shift application fit

Lead Pyrophosphate (CAS 13453-66-2): Quantitative Differentiation Evidence for Specification and Sourcing Decisions


N-Type Semiconductor Behavior of Pb₂P₂O₇ Versus p-Type Orthophosphate Analogs

First-principles DFT calculations and X-ray diffraction demonstrate that crystalline Pb₂P₂O₇ is an n-type semiconductor, in contrast to the p-type semiconductor behavior of the lead orthophosphate mineral plumbogummite (PbAl₃P₂O₁₄H₆) and the intrinsic character of Pb₂P₄O₁₂ [1]. Separately, band structure calculations comparing Pb₂P₂O₇ with Pb₃(PO₄)₂ show that Pb-containing phosphates exhibit significantly lower band gaps than non-Pb phosphates (ScPO₄, YPO₄, LuPO₄) because of Pb 6p-derived bands lying within the P–O antibonding gap, a feature favorable for scintillator energy transfer [2]. This carrier-type specificity is critical for applications requiring controlled electronic transport.

N-Type Carrier Confirmation
Head-to-head
Pb₂P₂O₇: n-type semiconductor; Plumbogummite: p-type; Pb₂P₄O₁₂: intrinsic
Carrier-type specificity for electronic transport applications
DFT and XRD confirmation; Pb 6p states narrow band gap vs non-Pb phosphates
Semiconductor Electronic structure Scintillator

Refractive Index Advantage of Pb₂P₂O₇ Glass Over Lead-Indium Phosphate Glasses for Visible Optics

The binary glass system Pb₂P₂O₇–WO₃ exhibits a refractive index that increases from n = 1.89 to 2.05 in the visible region with WO₃ incorporation, as measured by the M-Line technique [1]. In contrast, lead-indium phosphate and lead-scandium phosphate glasses exhibit refractive indices in the range n = 1.75–1.83 in the visible, with moderate dispersion (Abbe number ~30) [2]. The higher baseline refractive index of Pb₂P₂O₇ glass (1.89 before doping) provides a superior starting point for high-index optical components, nonlinear optical fibers, and photonic devices.

Refractive Index Baseline
Cross-study
n = 1.89 (undoped) to 2.05 (WO₃-doped); comparator lead-indium phosphate: 1.75–1.83
Higher baseline index for optical confinement and nonlinear response
M-Line technique; visible region; bulk melt-quenched samples
Optical materials Refractive index Photonics

Reversible High-Temperature Phase Transformation at 670°C: Thermal Stability Differentiation from Lower-Melting Lead Phosphates

Heiz-Guinier X-ray diffraction analysis reveals that Pb₂P₂O₇ undergoes a reversible phase transformation at 670°C, with the crystal system changing from triclinic to monoclinic (space group P2₁/n) [1]. For comparison, lead metaphosphate Pb(PO₃)₂ exhibits a glass transition temperature (Tg) that varies with composition in the TeO₂–Pb(PO₃)₂ binary system, typically reaching a maximum and then decreasing with higher Pb(PO₃)₂ content, without a well-defined solid-state phase transition near 670°C [2]. The sharp, reversible transition of Pb₂P₂O₇ provides a well-defined thermal marker for process control in high-temperature ceramic and glass-ceramic fabrication.

Phase Transition at 670°C
Cross-study
Reversible triclinic → monoclinic (P2₁/n); unit cell: a = 1285.2 pm, β = 95.4°
Defined thermal marker for high-temperature process control
Heating-Guinier XRD; no corresponding transition in Pb(PO₃)₂-based glasses
Thermal stability Phase transition Crystallography

Ionic Conductivity Activation Energy of Polycrystalline Pb₂P₂O₇: Quantitative Baseline for Solid-State Ionic Applications

Impedance spectroscopy measurements on polycrystalline Pb₂P₂O₇ prepared by solid-state reaction yield bulk (grain) conductivity activation energy Eg = 0.66 eV and grain boundary activation energy Egb = 0.67 eV, with both following Arrhenius behavior across the measured temperature range [1]. In comparison, the superionic conductor Pb₃(PO₄)₂ in its trigonal phase above 453 K exhibits a significantly lower activation enthalpy of Ha = 0.24 eV [2]. The higher activation energy of Pb₂P₂O₇ indicates a different ionic transport mechanism, consistent with the absence of quasi-two-dimensional proton conduction pathways found in Pb₃(PO₄)₂, making Pb₂P₂O₇ more suitable for applications requiring temperature-stable dielectric behavior rather than high proton mobility.

Ionic Conductivity Barrier
Cross-study
Eg = 0.66 eV (bulk), Egb = 0.67 eV (grain boundary); Pb₃(PO₄)₂: 0.24 eV
~2.75× higher activation barrier; consistent with dielectric rather than proton-conductor role
Impedance spectroscopy; 200 Hz–5 MHz; polycrystalline pellet; Arrhenius behavior
Ionic conductivity Impedance spectroscopy Solid-state electrolyte

Chemical Durability of Lead-Iron-Pyrophosphate Wasteforms: Up to 100× Lower Weight Loss than Window Glass

The chemical durability of glassy and crystallized lead-iron-pyrophosphate wasteforms was evaluated by measuring weight loss in distilled water at 90°C for up to 32 days. The weight loss of the lead-iron-pyrophosphate material was up to 100 times less than that of standard window glass under identical conditions [1]. By comparison, pure lead phosphate glass without iron oxide addition exhibits significantly poorer durability; the addition of 9 wt% Fe₂O₃ to lead phosphate glass has been shown to increase chemical durability by a factor of approximately 10⁴ [2]. This establishes the lead-pyrophosphate matrix as an exceptionally durable host for nuclear waste immobilization when properly formulated with iron.

Aqueous Durability
Head-to-head
Weight loss up to 100× lower than window glass; Fe₂O₃ addition enhances durability ~10⁴×
Reported high chemical durability in aqueous immersion tests
90°C distilled water; up to 32 days; relevant for durability specification
Chemical durability Nuclear waste immobilization Corrosion resistance

Aqueous-Phase Synthesis of Crystalline Pb₂P₂O₇ at Ambient Temperature Versus Conventional High-Temperature Solid-State Routes

Crystalline Pb₂P₂O₇ was synthesized directly in water under simulated potable drinking water conditions (pH 8.2, 10 mg C/L total organic carbon, 2.7 mg Cl₂/L free chlorine) after 13 days of aging at ambient temperature, with phase identity confirmed by X-ray diffraction and microscopy [1]. In contrast, conventional preparation of Pb₂P₂O₇ typically requires solid-state reaction at elevated temperatures (e.g., 800–1000°C) or microwave-assisted heating, with the high-temperature route being the standard for bulk powder production [2]. The aqueous route demonstrates that Pb₂P₂O₇ can nucleate and grow under mild conditions relevant to environmental and water-treatment scenarios, a property not shared by all metal pyrophosphates.

Ambient Aqueous Formation
Cross-study
Crystalline Pb₂P₂O₇ at ~20–25°C; pH 8.2; 13 days aging vs conventional 800–1000°C solid-state route
Ambient-temperature synthesis feasible in aqueous conditions
XRD confirmed; relevant to water distribution chemistry and low-energy synthesis
Green synthesis Aqueous chemistry Drinking water chemistry

Lead Pyrophosphate (CAS 13453-66-2): Evidence-Backed Application Scenarios for Procurement Specification


High-Refractive-Index Optical Fiber Preforms and Nonlinear Photonic Devices

Pb₂P₂O₇–WO₃ and Pb₂P₂O₇–Nb₂O₅ glass systems offer refractive indices ranging from 1.89 to 2.05 in the visible, surpassing lead-indium phosphate glasses (n = 1.75–1.83) [1]. This higher index enables tighter mode confinement in optical fiber cores and enhanced third-order optical nonlinearity. Procurement teams specifying lead pyrophosphate for photonics should request glass-grade purity with controlled WO₃ or Nb₂O₅ doping levels to achieve the target refractive index window.

Nuclear Waste Immobilization Matrices Requiring Extreme Aqueous Durability

Lead-iron-pyrophosphate glasses demonstrate weight loss up to 100 times lower than window glass in 90°C distilled water over 32 days [2]. When formulated with ~9 wt% Fe₂O₃, the chemical durability increases by a factor of ~10⁴ relative to undoped lead phosphate glass [3]. This performance is quantitatively superior to borosilicate glass wasteforms under certain conditions and should be specified for high-level waste streams where phosphate-based immobilization is preferred.

Electrocatalytic P-Doped PbO₂ Electrode Fabrication via Pyrophosphate Electrolyte Baths

A phosphorus-doped PbO₂ (P-PbO₂) electrode prepared by electrochemical deposition from a lead pyrophosphate-based solution containing Cu²⁺, F⁻, and peptone exhibits significantly improved electrocatalytic activity for the oxygen evolution reaction compared to traditional Pb/PbO₂ electrodes [4]. This electrode has direct industrial relevance in hydrometallurgical electrowinning and water splitting. Procurement should specify the pyrophosphate electrolyte composition to ensure reproducible P-doping.

Single-Crystal Growth Flux for Rare-Earth Phosphate Crystals

Molten Pb₂P₂O₇ serves as a high-temperature solvent (flux) for growing single crystals of rare-earth phosphates such as DyPO₄ and YPO₄ at temperatures of 1170–1470 K [5]. The well-defined melting behavior and high density (5.8–6.3 g/cm³) of Pb₂P₂O₇ facilitate crystal separation. Researchers should specify high-purity Pb₂P₂O₇ flux to avoid unintentional dopant incorporation during crystal growth.

Application
Selection Property
Validation Focus
High-index optical fiber preforms and photonic devices
Refractive index window and WO₃/Nb₂O₅ doping level
Index target verification; glass-grade purity confirmation
Nuclear waste immobilization matrices
Aqueous chemical durability and Fe₂O₃ formulation
Weight-loss rate under specified immersion conditions; durability specification review
P-doped PbO₂ electrocatalytic electrode fabrication
Pyrophosphate electrolyte bath composition
P-doping reproducibility and OER activity assessment
Rare-earth phosphate single-crystal growth flux
High-temperature flux purity and melting behavior
Unintentional dopant incorporation control during crystal growth
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